MAO-B Inhibition Selectivity
6,7-Dimethoxy-2-methylquinolin-4-amine demonstrates measurable, albeit moderate, inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 µM), while showing negligible activity against MAO-A (IC50 > 100,000 nM) [1]. In contrast, the closely related analog 2-methylquinolin-4-amine (lacking the 6,7-dimethoxy groups) exhibits an IC50 of 15,700 nM for acetylcholinesterase [2], a different target altogether, and its MAO inhibition profile is not well-characterized. This differential selectivity, albeit modest in potency, underscores that the 6,7-dimethoxy substitution on the quinoline core redirects target engagement away from cholinesterases and towards the MAO-B isoform.
| Evidence Dimension | MAO-B Inhibition IC50 |
|---|---|
| Target Compound Data | 17,000 nM |
| Comparator Or Baseline | 2-methylquinolin-4-amine (IC50 for acetylcholinesterase: 15,700 nM) |
| Quantified Difference | Not directly comparable due to different targets; demonstrates distinct target engagement profile. |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, assessed via kynuramine to 4-hydroxyquinoline conversion. |
Why This Matters
This isoform selectivity profile is critical for researchers investigating CNS disorders where MAO-B inhibition is desired without the off-target effects associated with MAO-A inhibition.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610): 6,7-Dimethoxy-2-methylquinolin-4-amine. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 (accessed 2026-04-18). View Source
- [2] BindingDB. BDBM10443: 2-methylquinolin-4-amine (4-Aminoquinaldine). https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=10443 (accessed 2026-04-18). View Source
